molecular formula C9H6N2 B13498090 2-Amino-4-ethynylbenzonitrile

2-Amino-4-ethynylbenzonitrile

Katalognummer: B13498090
Molekulargewicht: 142.16 g/mol
InChI-Schlüssel: JADFUCBMQOMFAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-ethynylbenzonitrile is an aromatic nitrile compound with the molecular formula C9H6N2. It is known for its unique structure, which includes an amino group at the second position and an ethynyl group at the fourth position on the benzonitrile ring. This compound is commonly used as a starting material for the synthesis of various organic compounds and has been studied extensively for its physical, chemical, and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-ethynylbenzonitrile typically involves the reaction of 4-ethynylbenzonitrile with ammonia or an amine source under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where 4-iodobenzonitrile is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a base to form 4-ethynylbenzonitrile. This intermediate is then treated with ammonia to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-ethynylbenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-ethynylbenzaldehyde or 4-ethynylbenzoic acid.

    Reduction: Formation of 2-amino-4-ethylbenzonitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-ethynylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 2-Amino-4-ethynylbenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-4-ethynylbenzoic acid
  • 2-Amino-4-ethynylbenzaldehyde
  • 2-Amino-4-ethynylbenzamide

Uniqueness

2-Amino-4-ethynylbenzonitrile is unique due to its combination of an amino group and an ethynyl group on the benzonitrile ring. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds. For example, the presence of the ethynyl group allows for unique π-π interactions and electronic effects that can influence the compound’s reactivity and biological activity .

Eigenschaften

Molekularformel

C9H6N2

Molekulargewicht

142.16 g/mol

IUPAC-Name

2-amino-4-ethynylbenzonitrile

InChI

InChI=1S/C9H6N2/c1-2-7-3-4-8(6-10)9(11)5-7/h1,3-5H,11H2

InChI-Schlüssel

JADFUCBMQOMFAD-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=CC(=C(C=C1)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.